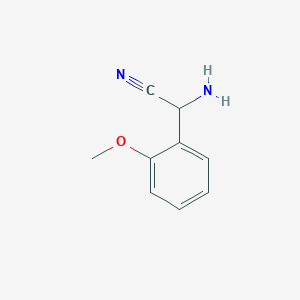

2-Amino-2-(2-methoxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDLBUGZAALGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539575 | |

| Record name | Amino(2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96929-45-2 | |

| Record name | Amino(2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a versatile building block of significant interest in medicinal chemistry and synthetic organic chemistry. While extensive research on this specific molecule is not widely published, this document synthesizes information from closely related analogs and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a validated synthetic protocol, core reactivity, spectroscopic profile, and its potential as a scaffold for novel therapeutics.

Core Chemical Properties and Identification

This compound is a distinct α-aminonitrile featuring a methoxy-substituted phenyl ring. This unique combination of an amine, a nitrile, and an aromatic ether moiety on a single chiral carbon center makes it a valuable and reactive intermediate.[1] The structural arrangement suggests potential for diverse biological activities and offers multiple points for chemical modification.[2]

| Property | Value | Source(s) |

| CAS Number | 96929-45-2 | |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a solid | [2] |

| Storage | Recommended at 2-8°C, sealed in a dry environment |

Synthesis via Strecker Reaction: A Validated Protocol

The most reliable and well-established method for preparing α-aminonitriles is the Strecker synthesis.[1] This one-pot, three-component reaction is an efficient route to this compound from readily available starting materials.[2][3] The reaction proceeds through the initial formation of an imine from an aldehyde and an amine source, which is then attacked by a nucleophilic cyanide ion.[4]

Causality of Experimental Choices

The chosen protocol relies on the in situ formation of the imine from 2-methoxybenzaldehyde and an ammonia source (ammonium chloride). This approach is often preferred in the lab over using anhydrous ammonia gas.[5] Sodium cyanide serves as the cyanide source. The reaction is typically performed in a protic solvent like aqueous methanol or ethanol to facilitate the dissolution of the reagents and the reaction intermediates.

Detailed Experimental Protocol

Reactants:

-

2-Methoxybenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1.0 eq.) and ammonium chloride (1.2 eq.) in a 1:1 mixture of methanol and water. Stir the solution at room temperature for 20-30 minutes.

-

Cyanide Addition: Cool the mixture to 0°C using an ice bath. In a separate flask, dissolve sodium cyanide (1.2 eq.) in a minimal amount of cold water. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Slowly add the sodium cyanide solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, quench the reaction by adding an excess of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Isolation: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis Workflow Diagram

Caption: Strecker synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

α-Aminonitriles are exceptionally versatile synthetic intermediates due to their dual functionality.[6] The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid.[4] This transformation opens a direct pathway to novel, non-proteinogenic amino acids for peptide synthesis or as chiral ligands.

Furthermore, the aminonitrile moiety is a powerful synthon for constructing various nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.[2] The amino group can act as a nucleophile, while the nitrile can undergo cyclization reactions with other reagents. This dual reactivity makes it a valuable precursor for synthesizing complex molecules like substituted imidazoles, thiazoles, or pyrimidines.[7][8]

Key Reactivity Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-methoxyphenyl)acetonitrile is a fascinating building block in the realm of medicinal chemistry and organic synthesis. Its structure, featuring a reactive aminonitrile group attached to a methoxy-substituted phenyl ring, presents a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and safety considerations, designed to empower researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the cornerstone of any scientific investigation. This compound is registered under the CAS number 96929-45-2 . Its systematic IUPAC name is This compound [1]. The hydrochloride salt of this compound is also commercially available and is identified by the CAS number 639792-18-0 .

A summary of its key physicochemical properties is presented below. It is important to note that while some data is available from commercial suppliers, a significant portion of the physicochemical and spectroscopic data for this specific molecule is not extensively published in peer-reviewed literature. Therefore, some of the presented data is predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 96929-45-2 | BLD Pharm[1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₀N₂O | BLD Pharm[1] |

| Molecular Weight | 162.19 g/mol | BLD Pharm[1] |

| Appearance | Expected to be a solid | Inferred |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-7.5 (m, 2H, Ar-H), 6.9-7.0 (m, 2H, Ar-H), 5.1 (s, 1H, CH-CN), 3.9 (s, 3H, OCH₃), 2.0 (br s, 2H, NH₂) | Predicted |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 156.5 (C-OMe), 129.0 (Ar-CH), 128.5 (Ar-CH), 121.0 (Ar-CH), 119.0 (CN), 111.0 (Ar-CH), 55.5 (OCH₃), 45.0 (CH-CN) | Predicted |

| Predicted IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2240-2220 (C≡N stretch), 1600, 1490 (aromatic C=C stretch), 1250 (C-O stretch) | Predicted |

Synthesis of this compound: The Strecker Reaction

The most probable and widely applicable method for the synthesis of α-aminonitriles, such as this compound, is the Strecker synthesis . This robust and efficient one-pot, three-component reaction involves the condensation of an aldehyde, an amine, and a cyanide source.

Reaction Mechanism

The Strecker synthesis proceeds through a well-established mechanism:

-

Imine Formation: The reaction commences with the nucleophilic attack of ammonia on the carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form an intermediate imine.

-

Cyanide Addition: A cyanide ion, typically from a source like sodium cyanide or trimethylsilyl cyanide, then acts as a nucleophile, attacking the electrophilic carbon of the imine. This step results in the formation of the desired α-aminonitrile.

Experimental Protocol: A Representative Procedure

Materials:

-

2-Methoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol.

-

Amine and Cyanide Addition: To the stirred solution, add a solution of ammonium chloride (1.1 eq) in water, followed by the careful, portion-wise addition of sodium cyanide (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding an excess of water. Extract the aqueous mixture with dichloromethane (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Characterization: The crude product can be further purified by column chromatography or recrystallization. The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery and Development

α-Aminonitriles are valuable intermediates in organic synthesis, primarily as precursors to α-amino acids, which are the building blocks of proteins and have numerous pharmaceutical applications. Beyond this, the aminonitrile moiety itself is a key pharmacophore in several biologically active molecules.

-

Precursors to Unnatural Amino Acids: this compound can be hydrolyzed to form the corresponding unnatural amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid. The incorporation of such unnatural amino acids into peptides can lead to compounds with enhanced stability, altered conformation, and novel biological activities.

-

Enzyme Inhibition: The nitrile group in α-aminonitriles can act as a "warhead," interacting with the active sites of various enzymes. For instance, certain α-aminonitrile derivatives have been investigated as inhibitors of proteases, a class of enzymes implicated in numerous diseases, including cancer, viral infections, and inflammatory disorders.

-

Scaffold for Heterocyclic Synthesis: The dual functionality of the amino and nitrile groups makes this compound a versatile starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in many approved drugs.

While specific biological activity for this compound is not extensively documented, its structural similarity to other biologically active aminonitriles suggests its potential as a lead compound for the development of new therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling α-aminonitriles and related compounds should be followed.

-

Toxicity: α-Aminonitriles should be handled with care as they can be toxic if ingested, inhaled, or absorbed through the skin. The primary hazard is often associated with the potential release of hydrogen cyanide, a highly toxic gas.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid creating dust if the compound is a solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

In case of exposure:

-

Skin contact: Immediately wash the affected area with plenty of soap and water.

-

Eye contact: Immediately flush with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

Always consult a comprehensive and up-to-date SDS for the specific compound before use.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule remains somewhat limited in the public domain, this guide provides a solid foundation for researchers by outlining its identity, a reliable synthetic approach, potential areas of application, and essential safety information. As research in this area continues, a more comprehensive understanding of the unique properties and biological activities of this compound is anticipated.

References

-

PubChem. (2-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

TSI Journals. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. [Link]

-

ResearchGate. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. [Link]

Sources

2-Amino-2-(2-methoxyphenyl)acetonitrile molecular weight and formula

An In-depth Technical Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile

Introduction

This compound is an aromatic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its structure, which incorporates an aminonitrile core and a methoxy-substituted phenyl ring, makes it a versatile building block for the synthesis of various heterocyclic compounds and novel drug candidates.[1][2] The presence of amino, methoxy, and acetonitrile functional groups provides multiple reaction sites for chemical modification, allowing for the creation of diverse molecular scaffolds.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on its structural characteristics.

Compound Identification and Properties

The fundamental properties of this compound are summarized below. While core data like molecular formula and weight are well-established, specific experimental values for physical properties such as melting and boiling points are not widely available in public literature and would likely require experimental determination.

| Property | Value | Source(s) |

| CAS Number | 96929-45-2 | [3] |

| Molecular Formula | C₉H₁₀N₂O | [1][2][3][4] |

| Molecular Weight | 162.19 g/mol | [1][2][3][4] |

| MDL Number | MFCD09729489 | [3] |

| Appearance | Likely a solid at room temperature | [5] |

| Storage | Recommended at 2-8°C, sealed in a dry environment | [3] |

Note: The physical state is inferred from related isomers and analogs. For instance, the non-aminated counterpart, 2-Methoxyphenylacetonitrile, is a crystalline solid with a melting point of 65-67 °C.[5]

Synthesis and Mechanism

The most efficient and straightforward method for preparing α-aminonitriles like this compound is the Strecker synthesis.[1][6] This well-established, one-pot, three-component reaction involves the condensation of an aldehyde (2-methoxybenzaldehyde) with an ammonia source, followed by the addition of a cyanide source.[1][6]

The reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia. Subsequently, a nucleophilic addition of the cyanide ion to the imine produces the final α-aminonitrile product.[1]

Caption: Strecker synthesis of this compound.

An alternative, though more complex, synthetic strategy involves a multi-step process starting from 2-methoxyphenylacetonitrile. This route would typically involve nitration of the aromatic ring followed by a reduction of the nitro group to the desired amine.[6] However, the Strecker synthesis is generally preferred for its atom economy and procedural simplicity.[6]

Experimental Protocol: Strecker Synthesis

The following is a generalized, self-validating protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[1] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) for validation at each key stage.

Materials:

-

2-methoxybenzaldehyde

-

Ammonia in methanol (7N solution)

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Dissolution: Dissolve 2-methoxybenzaldehyde in anhydrous methanol to a concentration of approximately 0.2-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonia Addition: Cool the solution to 0 °C using an ice bath. Add a 7N solution of ammonia in methanol (1.5 equivalents) dropwise to the stirred solution. Continue stirring the mixture at 0 °C for 30 minutes to facilitate imine formation.

-

Cyanide Addition: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (1.2 equivalents) dropwise. Caution: TMSCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.

-

Workup:

-

Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[1]

-

Caption: Experimental workflow for the synthesis of the target compound.

Potential Applications and Research Outlook

While specific biological studies on this compound are not extensively published, its structural features suggest significant potential in drug development.[2]

-

Oncology: The aminonitrile core is a key feature in various compounds with antimitotic properties. For example, certain 2-aminobenzophenone derivatives have been shown to inhibit tubulin polymerization, a mechanism crucial for cell division.[2] It is plausible that this compound could serve as a scaffold for developing new anti-cancer agents.

-

CNS Disorders: The aminonitrile structure is a common scaffold in medicinal chemistry, and its ability to be derivatized could lead to CNS-active agents.[2]

-

Antimicrobial and Anti-inflammatory Agents: Aromatic molecules containing nitrile groups are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[2]

The lack of extensive research on this specific molecule presents an opportunity for further investigation into its synthesis, characterization, and biological evaluation.

Safety and Handling

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid breathing dust, fumes, or vapors.[7]

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[7] Can cause skin and serious eye irritation.[8]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Skin: Wash off immediately with soap and plenty of water.[7]

-

Ingestion: If swallowed, call a poison center or doctor immediately.[8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before handling.

References

- BenchChem. (2025). Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile.

- ApexBio. (n.d.). 2-[(2-methoxyphenyl)amino]-2-[2-(phenylmethoxy)phenyl]acetonitrile.

- BenchChem. (2025). A Comparative Analysis of Synthetic Strategies for 2-(2-Amino-4-methoxyphenyl)acetonitrile.

- Fisher Scientific. (2025). Safety Data Sheet: (2-Methoxyphenyl)acetonitrile.

- PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile.

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2010).

- BenchChem. (2025). Physical properties of (2-Amino-4-methoxyphenyl)-acetonitrile.

- BenchChem. (2025). An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile.

- National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem.

- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98%.

- BLD Pharm. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook.

- Atul Ltd. (2017). para Methoxy phenyl aceto nitrile.

- BLD Pharm. (n.d.). 2-(2-Amino-4-methoxyphenyl)acetonitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 96929-45-2|this compound|BLD Pharm [bldpharm.com]

- 4. 118671-03-7|2-(2-Amino-4-methoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-Amino-2-(2-methoxyphenyl)acetonitrile in Organic Solvents for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available, direct solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required for its empirical determination. By examining the molecule's structural attributes and drawing parallels with related aminonitrile compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for anticipating solubility behavior and designing effective experimental protocols. The content herein is structured to deliver not just procedural steps, but the causal reasoning behind them, ensuring a deep, applicable understanding of solubility science in the context of drug discovery.

Introduction: The Significance of this compound and the Critical Role of Solubility

This compound belongs to the α-aminonitrile class of compounds, which are pivotal precursors in the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles.[1][2][3] The presence of an amino group, a nitrile moiety, and a methoxy-substituted phenyl ring makes it a versatile scaffold for the development of novel therapeutic agents. As with any compound in the drug development pipeline, understanding its solubility is of paramount importance. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and significantly influences a drug candidate's bioavailability and ultimate therapeutic efficacy.[4][5]

A comprehensive literature search reveals a notable lack of specific experimental data on the solubility of this compound. This guide, therefore, aims to bridge this gap by providing a theoretical framework for predicting its solubility and a detailed practical guide to its experimental determination.

Predicted Solubility Profile of this compound

The solubility of a molecule is governed by its polarity, hydrogen bonding capacity, and molecular size. Based on the functional groups present in this compound, we can infer its likely solubility in common organic solvents.

| Functional Group | Influence on Solubility |

| Amino Group (-NH2) | Capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents (e.g., alcohols). |

| Nitrile Group (-C≡N) | A polar group that can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents (e.g., DMSO, DMF). |

| Methoxyphenyl Group | The aromatic ring is nonpolar, while the methoxy group adds some polarity and hydrogen bond accepting capability. The overall contribution is a moderate increase in lipophilicity compared to an unsubstituted phenyl ring. |

Inference: It is anticipated that this compound will exhibit moderate to good solubility in polar organic solvents such as alcohols (methanol, ethanol), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Its solubility is expected to be lower in nonpolar solvents like hexanes and toluene. For a related compound, 2-(2-Amino-4-methoxyphenyl)acetonitrile, it is expected to have moderate solubility in organic solvents.[6]

Methodologies for Experimental Solubility Determination

Given the absence of published data, empirical determination of solubility is essential. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[4][7]

The Shake-Flask Method: A Protocol for Accurate Solubility Measurement

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Core Principles: The method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Experimental Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Steps:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a precise volume of the desired organic solvent.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitation is crucial to ensure thorough mixing and facilitate the dissolution process. A typical equilibration time is 24 to 48 hours.

-

Sample Collection: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of undissolved solid.

-

Separation: Carefully withdraw an aliquot of the clear supernatant. To ensure that no solid particles are transferred, the sample should be immediately filtered through a syringe filter (e.g., 0.22 µm).

-

Analysis: The concentration of this compound in the filtered solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Trustworthiness of the Protocol: The reliability of this method hinges on several key factors: the purity of both the solute and the solvent, precise temperature control, confirmation that equilibrium has been reached, and a validated, reproducible analytical method for quantification.[7]

High-Throughput Solubility Screening

In early-stage drug discovery, kinetic solubility testing is often employed for high-throughput screening of multiple compounds and solvent systems.[8] This method typically involves dissolving the compound in DMSO and then diluting it into an aqueous buffer or other solvent system, with solubility being assessed by the point of precipitation, often measured by nephelometry.[5][8] While faster, kinetic solubility may not represent the true thermodynamic equilibrium.

Factors Influencing Solubility

-

Temperature: The solubility of most solids in liquids increases with temperature. Therefore, it is crucial to control the temperature during solubility experiments.

-

Solvent Polarity: As predicted, polar solvents are more likely to be effective at dissolving this compound due to the polar nature of its functional groups.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, pure sample of the compound.

Conclusion

References

- BenchChem. (2025). Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile - Benchchem.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BenchChem. (2025). physical properties of (2-Amino-4-methoxyphenyl)-acetonitrile.

- National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.

- MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.

- ResearchGate. (2025). Organocatalytic Synthesis of α-Aminonitriles: A Review.

Sources

- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rheolution.com [rheolution.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Navigating the Spectroscopic Landscape of 2-Amino-2-(2-methoxyphenyl)acetonitrile: A Technical Guide

Introduction

For researchers and professionals in the field of drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. 2-Amino-2-(2-methoxyphenyl)acetonitrile, a substituted α-aminonitrile, represents a valuable scaffold in medicinal chemistry due to its potential for elaboration into a variety of heterocyclic and biologically active molecules. The presence of an amino group and a nitrile on the same benzylic carbon offers a unique combination of reactivity and structural features.

This technical guide provides an in-depth analysis of the spectral data expected for this compound. It is important to note that while direct experimental spectra for this specific molecule are not widely available in public databases, a robust and scientifically sound characterization can be achieved by a detailed examination of its close structural analog, (2-methoxyphenyl)acetonitrile, in conjunction with a thorough understanding of the influence of an α-amino substituent on spectroscopic properties. This guide will, therefore, present the known spectral data for (2-methoxyphenyl)acetonitrile and provide expert predictions for the spectral characteristics of the target molecule, empowering researchers to confidently identify and characterize it in their synthetic endeavors.

Molecular Structures

To visually contextualize the spectral analysis, the structures of both the reference compound, (2-methoxyphenyl)acetonitrile, and the target compound, this compound, are presented below.

Caption: Molecular structures of the reference and target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the experimental ¹H and ¹³C NMR data for (2-methoxyphenyl)acetonitrile and provide a predictive analysis for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: ¹H NMR Spectral Data of (2-Methoxyphenyl)acetonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | m | 2H | Ar-H |

| ~7.00 - 6.85 | m | 2H | Ar-H |

| 3.85 | s | 3H | -OCH₃ |

| 3.70 | s | 2H | -CH₂-CN |

Data sourced from spectral databases.

Interpretation and Prediction for this compound:

The introduction of an amino group at the benzylic position (the carbon adjacent to the aromatic ring and the nitrile) will induce significant changes in the ¹H NMR spectrum.

-

Disappearance of the Methylene Singlet: The singlet at 3.70 ppm, corresponding to the -CH₂-CN protons, will be replaced by a new signal for the single methine proton (-CH(NH₂)-CN).

-

Appearance of a Methine Singlet: A new singlet is expected for the methine proton. Its chemical shift will be influenced by the deshielding effects of the adjacent aromatic ring, nitrile group, and amino group. A predicted shift would be in the range of 4.5 - 5.0 ppm .

-

Appearance of an Amino Proton Signal: A broad singlet corresponding to the -NH₂ protons will appear. The chemical shift of this signal is highly variable and depends on concentration, solvent, and temperature. It is typically expected to be in the range of 1.5 - 3.5 ppm .

-

Aromatic and Methoxy Protons: The signals for the aromatic protons and the methoxy group are expected to be largely unaffected, with only minor shifts anticipated.

Predicted ¹H NMR Data for this compound:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.25 | m | 2H | Ar-H |

| ~7.00 - 6.85 | m | 2H | Ar-H |

| 4.5 - 5.0 | s | 1H | -CH(NH₂)-CN |

| 3.85 | s | 3H | -OCH₃ |

| 1.5 - 3.5 | br s | 2H | -NH₂ |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectral Data of (2-Methoxyphenyl)acetonitrile

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | Ar-C-O |

| ~129.0 - 121.0 | Ar-CH |

| ~117.5 | -C≡N |

| ~111.0 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~25.0 | -CH₂-CN |

Data sourced from spectral databases.

Interpretation and Prediction for this compound:

The substitution of a hydrogen with an amino group on the benzylic carbon will cause a noticeable downfield shift for that carbon and will also influence the nitrile carbon.

-

Benzylic Carbon Shift: The benzylic carbon signal at ~25.0 ppm (-CH₂-CN) will be significantly shifted downfield due to the electron-withdrawing nature of the attached nitrogen atom. A predicted chemical shift for the -CH(NH₂)-CN carbon is in the range of 50 - 60 ppm .

-

Nitrile Carbon Shift: The nitrile carbon (-C≡N) at ~117.5 ppm may experience a slight shift, though it is generally less sensitive to substitution at the α-position. A shift to a slightly higher ppm value might be observed.

-

Aromatic and Methoxy Carbons: The chemical shifts of the aromatic and methoxy carbons are expected to remain relatively unchanged.

Predicted ¹³C NMR Data for this compound:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | Ar-C-O |

| ~129.0 - 121.0 | Ar-CH |

| ~118.0 | -C≡N |

| ~111.0 | Ar-CH |

| 50 - 60 | -CH(NH₂)-CN |

| ~55.5 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for (2-Methoxyphenyl)acetonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2250 | Medium-Strong | C≡N stretch (nitrile) |

| ~1600, 1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Data sourced from the NIST WebBook.[1]

Interpretation and Prediction for this compound:

The most significant change in the IR spectrum will be the appearance of bands associated with the primary amine group.

-

N-H Stretching: A characteristic pair of medium-intensity peaks is expected in the region of 3400-3200 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

-

N-H Bending: A bending vibration for the N-H bond of the primary amine is also expected to appear around 1650-1580 cm⁻¹ .

-

C≡N Stretching: The nitrile stretch at ~2250 cm⁻¹ is expected to be present, although its intensity and exact position might be slightly altered by the electronic effects of the α-amino group.

-

Other Vibrations: The C-H, aromatic C=C, and C-O stretching vibrations will remain largely in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Analysis of (2-Methoxyphenyl)acetonitrile:

The mass spectrum of (2-methoxyphenyl)acetonitrile shows a molecular ion peak (M⁺) at m/z 147. A prominent fragment is often observed at m/z 116, corresponding to the loss of the nitrile group (-CN).

Prediction for this compound:

The molecular weight of this compound is 162.20 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z 162 .

The fragmentation pattern will be significantly different due to the presence of the amino group, which directs fragmentation through α-cleavage.

Caption: Predicted key fragmentation pathways for this compound.

-

Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 145 .

-

α-Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring is a favorable process. This would lead to the formation of a resonance-stabilized iminium ion. The major fragmentation is expected to be the loss of the aminonitrile moiety.

Synthesis Protocol: Strecker Synthesis

The most direct and efficient method for the preparation of α-aminonitriles is the Strecker synthesis.[2][3] This one-pot, three-component reaction involves the condensation of an aldehyde with an amine and a cyanide source.

Experimental Workflow

Sources

Stability and Storage of 2-Amino-2-(2-methoxyphenyl)acetonitrile: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the stability and recommended storage conditions for 2-Amino-2-(2-methoxyphenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of chemical stability with practical, field-proven methodologies to ensure the integrity of this valuable chemical intermediate.

Introduction: Understanding the Molecule

This compound is a substituted α-aminonitrile featuring a chiral center, an amino group, a nitrile moiety, and a methoxy-substituted phenyl ring. These functional groups contribute to its potential as a versatile building block in medicinal chemistry and organic synthesis. However, they also represent potential sites for degradation, making a thorough understanding of its stability profile crucial for its effective use in research and development. The integrity of starting materials is a cornerstone of reproducible and reliable scientific outcomes.

Core Stability Profile and Recommended Storage

Based on available supplier data, the primary recommendation for the storage of this compound is in a dry environment, sealed from atmospheric moisture, at refrigerated temperatures between 2-8°C[1]. For analogous compounds such as 2-(2-Amino-4-methoxyphenyl)acetonitrile, a storage temperature of 0°C has been recommended, further emphasizing the need for cold storage to maintain long-term stability[2].

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Sealed in a dry environment[1] | Amines are known to be hygroscopic and can absorb moisture, which may lead to hydrolysis of the nitrile group[3]. |

| Light | Store in a dark place | Aromatic compounds can be susceptible to photolytic degradation. |

| Container | Tightly sealed, inert container (e.g., amber glass) | To prevent exposure to air, moisture, and light, and to avoid reaction with the container material. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, its chemical structure suggests several potential routes of degradation. Understanding these possibilities is the first step in designing effective stability studies.

-

Hydrolysis: The nitrile group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate. The presence of moisture can facilitate this process[3][4].

-

Oxidation: The primary amine group can be susceptible to oxidation, leading to the formation of various impurities. This can be accelerated by exposure to air, light, and certain metal ions.

-

Photodegradation: The aromatic methoxyphenyl ring can absorb UV light, potentially leading to photolytic cleavage or other rearrangements.

-

Incompatibility: As a basic compound (due to the amine group), it should be stored separately from acids to prevent strong exothermic reactions[5].

Caption: Potential degradation pathways for this compound.

Designing a Stability Assessment Program: Forced Degradation Studies

To proactively understand the stability of this compound, a forced degradation (or stress testing) study is indispensable. Such studies are designed to accelerate the degradation of a substance to identify likely degradation products and develop stability-indicating analytical methods[6][7][8]. The goal is typically to achieve 10-20% degradation of the active substance[6].

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols serve as a starting point and should be adapted based on the observed stability of the compound.

Protocol 1: Preparation of Stock and Control Samples

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

-

Dispense equal volumes of this stock solution into multiple amber glass vials.

-

One vial should be immediately analyzed (T=0 sample).

-

Another vial should be stored at room temperature, protected from light, to serve as the control.

Protocol 2: Hydrolytic Degradation

-

Acid Hydrolysis: To one vial of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Base Hydrolysis: To another vial, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate both vials at 60°C.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Prior to analysis, neutralize the samples (the acidic sample with NaOH and the basic sample with HCl).

Protocol 3: Oxidative Degradation

-

To a vial of the stock solution, add a volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Store the vial at room temperature, protected from light.

-

Withdraw samples at appropriate time points for analysis.

Protocol 4: Thermal and Photolytic Degradation

-

Thermal (Solution): Place a vial of the stock solution in an oven at 80°C.

-

Thermal (Solid): Place a sample of the solid compound in an oven at 80°C. Periodically dissolve a portion for analysis.

-

Photolytic: Expose a vial of the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside.

Data Interpretation and Long-Term Storage Strategy

The data from the forced degradation studies will reveal the conditions under which this compound is least stable. This information is critical for refining the long-term storage strategy.

Table 2: Hypothetical Forced Degradation Results and Implications

| Stress Condition | Observed Degradation | Implication for Storage and Handling |

| 0.1 M HCl, 60°C | Significant degradation | Avoid acidic conditions. Use neutral or slightly basic buffers if in solution. |

| 0.1 M NaOH, 60°C | Moderate degradation | Avoid strongly basic conditions. |

| 3% H₂O₂, RT | Significant degradation | Protect from oxidative agents. Consider storage under an inert atmosphere (e.g., nitrogen or argon). |

| 80°C | Minor degradation | The compound is relatively thermally stable, but refrigeration is still recommended for long-term storage to minimize any potential degradation. |

| Photolytic | Moderate degradation | Store in amber vials or otherwise protected from light. |

By synthesizing the results of these studies, a comprehensive stability profile can be established. This allows for the confident handling and storage of this compound, ensuring its quality and integrity for downstream applications.

Conclusion

The stability of this compound is best maintained by storage at 2-8°C in a dry, dark environment within a tightly sealed, inert container [1]. While specific degradation data is limited, a systematic approach using forced degradation studies can elucidate its stability profile. By understanding the potential for hydrolysis, oxidation, and photodegradation, researchers can implement appropriate handling and storage protocols, thereby safeguarding the integrity of this important chemical for the advancement of scientific research.

References

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

National Center for Biotechnology Information. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

MedCrave online. Forced degradation studies. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Coriolis Pharma. Forced Degradation Studies. [Link]

-

Cheméo. Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). [Link]

-

University of California, Riverside. Safe Handling and Storage of Chemicals | Environmental Health & Safety. [Link]

-

Portland Press. The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria. [Link]

-

Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

-

Fertilizers Europe. GUIDANCE FOR THE STORAGE OF HOT AMMONIUM NITRATE SOLUTIONS. [Link]

-

MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

Sciencemadness Wiki. Safe handling and storage of chemicals. [Link]

-

National Center for Biotechnology Information. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

-

University of Toronto Scarborough. chemical handling and storage section 6. [Link]

-

Mettler Toledo. Safe Storage of Acrylonitrile. [Link]

-

Atul Ltd. para Methoxy phenyl aceto nitrile. [Link]

-

Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

-

NY.Gov. Chemical Storage and Handling Recommendations. [Link]

Sources

- 1. 96929-45-2|this compound|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pharmtech.com [pharmtech.com]

- 8. medcraveonline.com [medcraveonline.com]

reactivity of the amino and nitrile groups in 2-Amino-2-(2-methoxyphenyl)acetonitrile

An In-depth Technical Guide to the Reactivity of the Amino and Nitrile Groups in 2-Amino-2-(2-methoxyphenyl)acetonitrile

Executive Summary

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[1] As an α-aminonitrile, its structure contains a nucleophilic primary amine and an electrophilic nitrile group attached to the same stereocenter, offering multiple avenues for chemical modification.[2] This guide provides a detailed technical analysis of the distinct and synergistic reactivity of these two functional groups. While specific literature on this exact molecule is limited, this document synthesizes authoritative data from analogous structures and well-established principles of α-aminonitrile chemistry to provide a predictive and practical framework for its application. We will explore the causality behind experimental choices for key transformations such as N-acylation, nitrile hydrolysis, and reduction, presenting detailed, field-proven protocols and mechanistic insights to empower synthetic design and application.

Introduction: The Strategic Value of α-Aminonitriles

The α-aminonitrile motif is a cornerstone in the synthesis of a wide variety of biologically active compounds, including unnatural amino acids, heterocyclic scaffolds, and diamine ligands.[3] Their utility stems from the orthogonal reactivity of the amino and nitrile functionalities, which can be addressed sequentially or concurrently to build molecular complexity.

Structural Features and Inherent Reactivity

This compound possesses several key structural features that dictate its chemical behavior:

-

Chiral Center: The α-carbon is a stereocenter, making the molecule a valuable precursor for asymmetric synthesis.

-

Nucleophilic Amine: The primary amino group is a potent nucleophile and a Brønsted-Lowry base, readily participating in reactions like acylation and alkylation.[1]

-

Electrophilic Nitrile: The carbon-nitrogen triple bond is polarized, rendering the carbon atom susceptible to attack by nucleophiles. It can be transformed into amines, amides, carboxylic acids, or ketones.[4][5]

-

2-Methoxyphenyl Group: The ortho-methoxy group on the phenyl ring can exert steric and electronic effects, potentially influencing the reactivity of the adjacent functional groups.

The proximity of the amino and nitrile groups can lead to complex reactivity profiles, including intramolecular interactions and challenges in selective functionalization. This guide will address these nuances directly.

Figure 1: Overview of the primary reaction pathways for this compound.

Core Reactivity of the Amino Group

The primary amine is often the more reactive site under neutral or basic conditions due to the high nucleophilicity of the nitrogen lone pair.[1]

N-Acylation: A Robust Transformation

N-acylation is a fundamental and highly reliable transformation for primary amines, converting them into stable amide derivatives.[6] This reaction is crucial for peptide synthesis, for introducing specific functionalities, or as a protection strategy to temporarily mask the amine's reactivity while modifying other parts of the molecule.[7]

Causality Behind Experimental Choices: The choice of acylating agent and base is critical. Acyl chlorides are highly reactive and typically require a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, driving the reaction to completion.[7] Acetic anhydride is a less aggressive alternative, often used for acetylation. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent side reactions with the solvent.

Caption: Mechanism of N-acylation via nucleophilic acyl substitution.

Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from standard procedures for the N-acylation of α-aminonitriles.[7]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise with stirring.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-acetylated product can be purified by flash column chromatography on silica gel.

Core Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other key functionalities. These transformations typically require more forcing conditions than those for the amino group and often involve acidic or strongly reducing environments.

Hydrolysis: Accessing Amides and Carboxylic Acids

Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions.[4][8]

The Challenge of Direct Hydrolysis in α-Aminonitriles: Direct hydrolysis of α-aminonitriles can be challenging. Under harsh acidic or basic conditions, the molecule may be prone to degradation or polymerization. Furthermore, attempts to hydrolyze the nitrile without protecting the amino group can be unsuccessful.[9]

A Self-Validating Protocol: Two-Step Hydrolysis via N-Protection

To circumvent these issues, a more reliable, two-step approach is recommended. This involves first protecting the amino group via N-acylation (as described in Section 2.1), followed by the hydrolysis of the nitrile. This strategy validates itself by isolating the stable N-acyl intermediate before proceeding to the more demanding hydrolysis step.

Caption: A robust workflow for the hydrolysis of α-aminonitriles.

Experimental Protocol: Acid-Catalyzed Hydrolysis of N-Acetyl-2-amino-2-(2-methoxyphenyl)acetonitrile

-

Reaction Setup: To the purified N-acetylated product (1.0 eq) from the protocol in Section 2.1, add a 6 M aqueous solution of hydrochloric acid (HCl).

-

Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC until the amide intermediate is fully converted.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solution under reduced pressure. The resulting crude N-acetyl amino acid can be purified by recrystallization.

Reduction: Synthesis of Vicinal Diamines

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4] This reaction converts the α-aminonitrile into a valuable 1,2-diamine derivative.

Causality Behind Experimental Choices: LiAlH₄ is a highly effective but non-selective reducing agent. The reaction must be performed under strictly anhydrous conditions in a solvent like THF or diethyl ether. The work-up procedure requires careful, sequential addition of water and base to safely quench the excess reagent and precipitate aluminum salts.

Experimental Protocol: LiAlH₄ Reduction to 1-(2-Methoxyphenyl)ethane-1,2-diamine

-

Reaction Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF.

-

Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

Purification: Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude diamine, which can be further purified if necessary.

Data Summary

While specific yield and condition data for this compound are not prevalent in the literature, the following table provides representative data for the key transformations discussed, based on analogous α-aminonitrile substrates.

| Transformation | Reagents & Conditions | Typical Yield | Reference / Analogy |

| N-Acetylation | Acetyl Chloride, Et₃N, DCM, 0°C to RT | >90% | Based on general acylation protocols.[7] |

| Nitrile Hydrolysis | 1. Ac₂O, Pyridine; 2. 6M HCl, Reflux | 70-85% (over 2 steps) | Based on assisted hydrolysis of aminonitriles.[9] |

| Nitrile Reduction | LiAlH₄, THF, Reflux | 75-90% | Based on standard LiAlH₄ reductions.[4] |

Conclusion

This compound is a highly versatile synthetic intermediate whose value lies in the distinct yet complementary reactivity of its amino and nitrile groups. The primary amine offers a reliable handle for N-acylation and N-alkylation, while the nitrile group provides a pathway to amides, carboxylic acids, and vicinal diamines. A strategic approach, often involving protection of the amine functionality, is key to achieving selective and high-yielding transformations of the nitrile group. The protocols and mechanistic insights provided in this guide serve as an authoritative foundation for researchers and drug development professionals to effectively harness the synthetic potential of this valuable bifunctional building block.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile. BenchChem. [URL: provided by grounding tool]

- Enamine. (n.d.). Amino Nitriles. Enamine. [URL: provided by grounding tool]

- BenchChem. (2025). A Comparative Analysis of Synthetic Strategies for 2-(2-Amino-4-methoxyphenyl)acetonitrile. BenchChem. [URL: provided by grounding tool]

- BenchChem. (2025). An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile. BenchChem. [URL: provided by grounding tool]

- PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. PrepChem.com. [URL: provided by grounding tool]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102171995, Amino nitrile. PubChem. [URL: provided by grounding tool]

- Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Organic Chemistry Department. [URL: provided by grounding tool]

- Shaikh, I. R., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(23), 8208. [URL: https://www.researchgate.net/publication/365851493_Organocatalytic_Synthesis_of_a-Aminonitriles_A_Review]

- Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [URL: provided by grounding tool]

- Chemistry LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. [URL: provided by grounding tool]

- Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [URL: provided by grounding tool]

- BenchChem. (2025). An In-depth Technical Guide to 2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7). BenchChem. [URL: provided by grounding tool]

- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98%. Sigma-Aldrich. [URL: provided by grounding tool]

- BLDpharm. (n.d.). 118671-03-7 | 2-(2-Amino-4-methoxyphenyl)acetonitrile. BLDpharm. [URL: provided by grounding tool]

- Mátravölgyi, B., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 9(7), 1234. [URL: https://www.mdpi.com/2227-9717/9/7/1234]

- BLDpharm. (n.d.). 96929-45-2 | this compound. BLDpharm. [URL: provided by grounding tool]

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem. [URL: provided by grounding tool]

- BenchChem. (2025). Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem. [URL: provided by grounding tool]

- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. [URL: provided by grounding tool]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile. PubChem. [URL: provided by grounding tool]

- ACS Publications. (2026). Inorganic Chemistry Ahead of Print. Inorganic Chemistry. [URL: provided by grounding tool]

- Tokyo Chemical Industry. (n.d.). 2-Methoxyphenylacetonitrile. TCI Chemicals. [URL: provided by grounding tool]

- Edward, J. T., & Jitrangsri, C. (1975). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 53(21), 3339-3345. [URL: https://www.researchgate.net/publication/237691167_Assisted_hydrolysis_of_the_nitrile_group_of_2-aminoadamantane-2-carbonitrile]

- Alonso, E. R., et al. (2018). Hydrolysis of aminoacetonitrile in glycine via the glycinamide. Astronomy & Astrophysics, 618, A152. [URL: https://www.researchgate.net/publication/328249603_Hydrolysis_of_aminoacetonitrile_in_glycine_via_the_glycinamide]

- Szostak, M., et al. (2016). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Syntheses, 93, 204-224. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4814081/]

Sources

- 1. Amino Nitriles - Enamine [enamine.net]

- 2. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Prospective Biological Activities of 2-Amino-2-(2-methoxyphenyl)acetonitrile Derivatives

Abstract: The α-aminonitrile scaffold is a cornerstone in medicinal chemistry, valued for its synthetic versatility and presence in numerous biologically active compounds. This technical guide focuses on the therapeutic potential of a specific, yet under-researched, class of molecules: 2-Amino-2-(2-methoxyphenyl)acetonitrile and its derivatives. Due to a significant lack of direct published research on this precise molecule, this document synthesizes data from structurally analogous compounds to provide a prospective outlook on its biological significance. We explore potential antiproliferative, antimicrobial, and anti-inflammatory activities, grounding these hypotheses in the established pharmacology of related aminophenylacetonitrile structures. This guide provides detailed, field-proven experimental protocols for researchers to validate these potential activities, presents data visualization frameworks, and discusses the mechanistic underpinnings of these therapeutic possibilities.

Introduction: The α-Aminonitrile Scaffold and the Promise of the 2-Methoxyphenyl Moiety

The α-aminonitrile functional group is a privileged structural motif in drug discovery, serving as a versatile precursor for the synthesis of amino acids and a wide array of heterocyclic compounds.[1] The incorporation of a nitrile group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a parent drug.[2]

The subject of this guide, this compound, features this key scaffold. Its structure is characterized by an aminonitrile core attached to a phenyl ring substituted with a methoxy group at the ortho position. While direct biological data for this specific compound is scarce in publicly available literature, the structural components suggest several avenues for therapeutic application.[3] For instance, the 2-aminophenyl moiety is a critical feature in a class of antimitotic agents, and various nitrile-containing aromatic molecules have demonstrated a broad spectrum of biological effects, including antimicrobial and anti-inflammatory properties.[3]

This guide serves as a foundational resource for researchers, providing a structured approach to investigating the biological potential of this compound and its derivatives. By leveraging established protocols and mechanistic insights from related molecules, we aim to accelerate the exploration of this promising chemical space.

Synthesis of the Core Scaffold: Strecker Reaction

A highly probable and well-established method for synthesizing the this compound core is the Strecker synthesis. This robust one-pot, three-component reaction involves an aldehyde (2-methoxybenzaldehyde), an amine source (ammonia), and a cyanide source (e.g., trimethylsilyl cyanide).[4]

Inferred Strecker Synthesis Protocol

This protocol is inferred from established procedures for structurally similar compounds.

Reactants:

-

2-Methoxybenzaldehyde

-

Ammonia (7N solution in methanol)

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous Methanol

Procedure:

-

Dissolution: Dissolve 2-methoxybenzaldehyde in anhydrous methanol to a concentration of approximately 0.2-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

-

Imine Formation: Cool the solution to 0 °C using an ice bath. Add a 7N solution of ammonia in methanol (1.5 equivalents) dropwise to the stirred solution. Continue stirring the mixture at 0 °C for 30 minutes to facilitate the formation of the corresponding imine intermediate.[4]

-

Cyanation: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (1.2 equivalents) dropwise to the reaction mixture.[4]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system such as a hexane/ethyl acetate gradient.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis Workflow and Reaction Pathway

Caption: Strecker synthesis workflow and reaction pathway.

Potential Biological Activity I: Antiproliferative and Antimitotic Effects

The 2-aminophenyl moiety is a well-established pharmacophore in a class of antimitotic agents that function by disrupting microtubule dynamics.[3] Derivatives of 2-aminobenzophenone, for example, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] It is therefore plausible that this compound derivatives could exhibit similar antiproliferative properties.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for mitotic spindle formation during cell division. The proposed mechanism involves the binding of the aminonitrile derivative to β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics activates the spindle assembly checkpoint, arrests the cell cycle in mitosis, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

Caption: Proposed mechanism for antimitotic activity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solvent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[6]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Aminonitrile Derivatives

| Cell Line | Tissue of Origin | Derivative A IC₅₀ (µM) | Derivative B IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 25.4 ± 3.1 | 0.9 ± 0.1 |

| HCT116 | Colon Carcinoma | 9.5 ± 1.1 | 18.7 ± 2.4 | 1.2 ± 0.2 |

| A549 | Lung Carcinoma | 15.2 ± 2.0 | 31.9 ± 4.0 | 1.5 ± 0.3 |

| (Note: Data are illustrative examples for formatting purposes only.) |

Potential Biological Activity II: Antimicrobial Effects

The aminophenyl scaffold can be incorporated into various heterocyclic systems to generate compounds with antimicrobial properties.[7] Furthermore, methoxy-substituted chalcones and nicotinonitrile derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] This suggests that this compound derivatives could serve as a valuable scaffold for developing new antimicrobial agents.

Proposed Mechanism of Action

The precise mechanism is likely multifactorial. For some derivatives, it may involve the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis.[7] For others, the mechanism could involve disruption of the bacterial cell membrane or inhibition of biofilm formation. The nitrile group often acts as a key pharmacophore, participating in crucial binding interactions with the target protein.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Fungal strain (e.g., Candida albicans ATCC 10231)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well, U-bottom microtiter plates

-

Test compound stock solution (in DMSO)

-

Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

Procedure:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.